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Compound of Interest

Compound Name:
Methyl N-(4-methylpyridin-3-

yl)carbamate

Cat. No.: B1339633 Get Quote

Introduction

Methyl N-(4-methylpyridin-3-yl)carbamate is a chemical compound of interest in various

research domains, including medicinal chemistry and drug development. Its structural

elucidation and purity assessment are paramount for any scientific investigation. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS) are indispensable tools for the comprehensive characterization of this

molecule. While publicly accessible experimental spectroscopic data for Methyl N-(4-
methylpyridin-3-yl)carbamate is limited, this technical guide provides an in-depth overview of

the principles of these techniques and the expected spectral features for this specific

compound. This document also outlines generalized experimental protocols for acquiring such

data, serving as a valuable resource for researchers.

Chemical Structure
The chemical structure of Methyl N-(4-methylpyridin-3-yl)carbamate is presented below. The

key functional groups that give rise to characteristic spectroscopic signals are the pyridine ring,

the carbamate linkage, and the methyl groups.

Caption: Chemical structure of Methyl N-(4-methylpyridin-3-yl)carbamate.
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 - 8.1 d 1H Pyridine H

~8.1 - 7.9 d 1H Pyridine H

~7.2 - 7.0 m 1H Pyridine H

~7.0 - 6.8 br s 1H N-H

~3.8 s 3H O-CH₃

~2.3 s 3H Ar-CH₃

Interpretation:

The three protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-

8.5 ppm) and will likely show doublet or multiplet splitting patterns due to coupling with

adjacent protons.

The N-H proton of the carbamate is expected to be a broad singlet, and its chemical shift can

be solvent-dependent.

The two methyl groups (O-CH₃ and Ar-CH₃) are expected to appear as sharp singlets in the

upfield region.

¹³C NMR Spectroscopy
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~155 C=O (carbamate)

~148 Pyridine C

~145 Pyridine C

~135 Pyridine C

~130 Pyridine C

~125 Pyridine C

~52 O-CH₃

~17 Ar-CH₃

Interpretation:

The carbonyl carbon of the carbamate will be the most downfield signal.

The five carbons of the pyridine ring will have distinct chemical shifts in the aromatic region.

The two methyl carbons will appear in the upfield region.

Experimental Protocol for NMR
A sample of Methyl N-(4-methylpyridin-3-yl)carbamate (5-10 mg) would be dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane

(TMS) as an internal standard. The solution would be transferred to an NMR tube. ¹H and ¹³C

NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch

~3050 Weak Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch

~1720 Strong C=O stretch (carbamate)

~1600, ~1480 Medium-Weak
C=C and C=N stretches

(pyridine ring)

~1250 Strong C-O stretch

~1200 Strong C-N stretch

Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl

group in the carbamate. The N-H stretching vibration, along with the aromatic and aliphatic C-H

stretches, and the fingerprint region absorptions for the pyridine ring and C-O/C-N bonds would

confirm the structure.

Experimental Protocol for IR
A small amount of the solid sample would be placed on the diamond crystal of an Attenuated

Total Reflectance (ATR) FT-IR spectrometer. The spectrum would be recorded over the range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass Spectrometry Data
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m/z Interpretation

166 [M]⁺, Molecular ion

107 [M - COOCH₃]⁺

92 [M - NHCOOCH₃]⁺

59 [COOCH₃]⁺

Interpretation:

The molecular ion peak at m/z 166 would confirm the molecular weight of the compound. The

fragmentation pattern would show the loss of key functional groups, such as the

methoxycarbonyl group, helping to piece together the structure.

Experimental Protocol for MS
A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) would be

introduced into an electrospray ionization (ESI) or atmospheric pressure chemical ionization

(APCI) source of a mass spectrometer. The data would be collected in positive ion mode.

Workflow and Visualization
The general workflow for the spectroscopic analysis of a compound like Methyl N-(4-
methylpyridin-3-yl)carbamate is a systematic process.
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Spectroscopic Analysis Workflow

Sample Preparation

NMR Analysis (1H, 13C) IR Analysis Mass Spectrometry

Data Processing & Interpretation

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

The fragmentation of the molecule in the mass spectrometer can also be visualized to

understand the relationship between the parent molecule and its fragments.
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Expected Mass Spectrometry Fragmentation

[M]⁺
m/z = 166

[M - COOCH₃]⁺
m/z = 107

- COOCH₃

[M - NHCOOCH₃]⁺
m/z = 92

- NHCOOCH₃

[COOCH₃]⁺
m/z = 59

- C₇H₇N₂

Click to download full resolution via product page

Caption: Expected fragmentation of Methyl N-(4-methylpyridin-3-yl)carbamate.

Conclusion
This technical guide provides a comprehensive framework for the spectroscopic

characterization of Methyl N-(4-methylpyridin-3-yl)carbamate. By understanding the

expected NMR, IR, and MS data, and by following the outlined experimental protocols,

researchers can effectively determine and confirm the structure of this compound, ensuring the

integrity of their scientific work. The provided visualizations offer a clear overview of the

analytical workflow and molecular fragmentation, aiding in data interpretation.

To cite this document: BenchChem. [Spectroscopic Characterization of Methyl N-(4-
methylpyridin-3-yl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1339633#spectroscopic-data-for-methyl-
n-4-methylpyridin-3-yl-carbamate-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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